Cas no 842136-02-1 ((6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone)

(6-Chloro-3-pyridinyl)(4-ethylphenyl)methanone is a specialized organic compound featuring a pyridine and phenyl ketone structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include high reactivity due to the electron-withdrawing chloro substituent on the pyridine ring, which facilitates nucleophilic substitution reactions. The ethyl group on the phenyl ring enhances solubility in organic solvents, improving processability in synthetic applications. This compound is particularly useful in the development of bioactive molecules, offering precise functional group compatibility for further derivatization. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring controlled ketone-based transformations.
(6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone structure
842136-02-1 structure
Product Name:(6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone
CAS No:842136-02-1
MF:C14H12ClNO
MW:245.704182624817
CID:2133096
PubChem ID:49762710
Update Time:2025-06-28

(6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone Chemical and Physical Properties

Names and Identifiers

    • (6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone
    • WAXSDVZKYBSNSA-UHFFFAOYSA-N
    • DA-31850
    • AKOS016019580
    • A1-27163
    • 6-chloro-3-pyridyl 4-ethylphenyl ketone
    • 2-Chloro-5-(4-ethylbenzoyl)pyridine
    • (6-Chloropyridin-3-yl)(4-ethylphenyl)methanone
    • MFCD07775847
    • SCHEMBL155780
    • 842136-02-1
    • (6-chloropyridin-3-yl)-(4-ethylphenyl)methanone
    • MDL: MFCD07775847
    • Inchi: 1S/C14H12ClNO/c1-2-10-3-5-11(6-4-10)14(17)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3
    • InChI Key: WAXSDVZKYBSNSA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 245.0607417Da
  • Monoisotopic Mass: 245.0607417Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 30Ų

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Additional information on (6-chloro-3-pyridinyl)(4-ethylphenyl)Methanone

Introduction to (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone (CAS No. 842136-02-1)

(6-chloro-3-pyridinyl)(4-ethylphenyl)methanone is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 842136-02-1, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone consists of a methanone core linked to two distinct aromatic rings: a chlorinated pyridine ring and an ethylphenyl ring. This bifunctional architecture makes it a versatile intermediate in synthetic chemistry, enabling modifications that can tailor its biological activity. The presence of the chloro group on the pyridine ring enhances its reactivity, making it a valuable building block for further chemical derivatization.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of the pyridine and phenyl rings in (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone suggests potential interactions with biological targets such as enzymes and receptors. This has prompted researchers to investigate its role in modulating various biochemical pathways, particularly those relevant to inflammation, neurodegeneration, and metabolic disorders.

One of the most compelling aspects of this compound is its potential in drug discovery. The methanone moiety provides a scaffold for further functionalization, allowing chemists to design analogs with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in disease processes. These findings have opened up new avenues for developing novel therapeutic agents.

The synthesis of (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring a high degree of purity essential for pharmaceutical applications.

The compound's stability under various conditions is another critical factor that makes it suitable for further investigation. Studies have demonstrated that (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone retains its structural integrity when exposed to different environmental factors, including temperature and humidity. This stability is crucial for its use in long-term storage and transportation, ensuring that its pharmacological properties remain consistent over time.

Ethical considerations are also paramount when studying compounds like (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone. Researchers adhere to stringent guidelines to ensure that their work contributes positively to scientific knowledge without any unintended consequences. This includes thorough toxicological assessments and adherence to regulatory standards to guarantee safety and efficacy.

The future prospects of (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone are promising, with ongoing research aimed at uncovering its full potential in medicinal chemistry. Collaborative efforts between academia and industry are expected to accelerate the development of new derivatives with improved therapeutic profiles. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.

In conclusion, (6-chloro-3-pyridinyl)(4-ethylphenyl)methanone (CAS No. 842136-02-1) represents a significant advancement in chemical research with potential implications for drug development. Its unique structure, reactivity, and stability make it a valuable asset in synthetic chemistry and pharmacology. As research progresses, this compound is likely to contribute to the discovery of novel therapeutic agents that address unmet medical needs.

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